molecular formula C7H13NO2 B13819456 L-Alanine,3-butenyl ester(9ci)

L-Alanine,3-butenyl ester(9ci)

Katalognummer: B13819456
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: KWVQWRBATWAAJL-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanine, 3-butenyl ester (9CI) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18362 g/mol . This compound is a derivative of L-Alanine, an amino acid, and features a butenyl ester functional group. It is primarily used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, 3-butenyl ester (9CI) typically involves the esterification of L-Alanine with butenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of L-Alanine, 3-butenyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: L-Alanine, 3-butenyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

L-Alanine, 3-butenyl ester (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of L-Alanine, 3-butenyl ester (9CI) involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine and butenyl alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: L-Alanine, 3-butenyl ester (9CI) is unique due to its butenyl ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable .

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

but-3-enyl (2S)-2-aminopropanoate

InChI

InChI=1S/C7H13NO2/c1-3-4-5-10-7(9)6(2)8/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1

InChI-Schlüssel

KWVQWRBATWAAJL-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C(=O)OCCC=C)N

Kanonische SMILES

CC(C(=O)OCCC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.